Sodium 1-acetoxyhexadecanol sulfate Sodium 1-acetoxyhexadecanol sulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18441209
InChI: InChI=1S/C18H36O3.2Na.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17(2)19;;;1-5(2,3)4/h18,20H,3-16H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2
SMILES:
Molecular Formula: C18H36Na2O7S
Molecular Weight: 442.5 g/mol

Sodium 1-acetoxyhexadecanol sulfate

CAS No.:

Cat. No.: VC18441209

Molecular Formula: C18H36Na2O7S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium 1-acetoxyhexadecanol sulfate -

Specification

Molecular Formula C18H36Na2O7S
Molecular Weight 442.5 g/mol
IUPAC Name disodium;1-hydroxyhexadecyl acetate;sulfate
Standard InChI InChI=1S/C18H36O3.2Na.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17(2)19;;;1-5(2,3)4/h18,20H,3-16H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2
Standard InChI Key RMVBRIZENIGQNE-UHFFFAOYSA-L
Canonical SMILES CCCCCCCCCCCCCCCC(O)OC(=O)C.[O-]S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

Sodium 1-acetoxyhexadecanol sulfate is a sodium salt derivative of 1-acetoxyhexadecanol sulfate. Its molecular formula, C₁₈H₃₆Na₂O₇S, reflects a 16-carbon alkyl chain (hexadecyl) modified by an acetoxy group at the first position and a sulfate ester at the terminal hydroxyl group . The compound’s molecular weight is 442.5 g/mol, computed from its constituent atoms .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₃₆Na₂O₇S
Molecular Weight442.5 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds16

The SMILES notation (CCCCCCCCCCCCCCCC(O)OC(=O)C.[O-]S(=O)(=O)[O-].[Na+].[Na+]) illustrates the molecule’s topology: a hexadecyl chain with an acetoxy group (CH₃COO−) at the first carbon and a sulfate group (SO₄²⁻) at the terminal hydroxyl, stabilized by two sodium counterions .

Structural Analysis and Conformational Flexibility

The compound’s 3D conformational analysis is restricted due to its structural complexity, including a long alkyl chain and multiple functional groups. Computational models suggest significant flexibility in the alkyl chain, while the sulfate and acetoxy groups introduce regions of partial rigidity . This balance between flexibility and rigidity influences its aggregation behavior in solution, a critical factor in surfactant applications .

Synthesis and Purification

Purification Techniques

Purification of sodium alkyl sulfates typically involves recrystallization from polar solvents such as ethanol or methanol, followed by vacuum drying to remove residual solvents . For sodium 1-acetoxyhexadecanol sulfate, chromatographic methods may be necessary to separate byproducts arising from incomplete acetylation or sulfation.

Physicochemical Properties

Solubility and Phase Behavior

Although solubility data specific to sodium 1-acetoxyhexadecanol sulfate are unavailable, its structural similarity to sodium cetyl sulfate (a related 16-carbon alkyl sulfate) suggests high water solubility due to the hydrophilic sulfate group . At 20°C, sodium cetyl sulfate dissolves at approximately 1–5% (w/w) in water, with solubility increasing marginally at higher temperatures .

Table 2: Comparative Solubility of Sodium Alkyl Sulfates

CompoundSolubility in Water (20°C)Temperature DependenceSource
Sodium Cetyl Sulfate1–5% (w/w)Moderate
Sodium Dodecyl Sulfate~10% (w/w)High

The acetoxy group in sodium 1-acetoxyhexadecanol sulfate may slightly reduce hydrophilicity compared to non-acetylated analogs, altering critical micelle concentration (CMC) and aggregation behavior.

Stability and Reactivity

The compound is expected to exhibit alkaline stability typical of sodium alkyl sulfates, with degradation occurring under strongly acidic conditions via hydrolysis of the sulfate ester . Compatibility with oxidizing agents is poor, necessitating storage in inert environments .

Functional Applications

Surfactant and Emulsification Properties

As an anionic surfactant, sodium 1-acetoxyhexadecanol sulfate likely reduces surface tension at oil-water interfaces. Its elongated alkyl chain and acetyl group may enhance emulsification efficiency in non-polar solvents, making it suitable for:

  • Emulsion Polymerization: Stabilizing monomer droplets in polymer synthesis, analogous to sodium cetyl sulfate’s role in styrene polymerization .

  • Detergent Formulations: Contributing to soil suspension and foaming in cleaning products .

Niche Industrial Uses

The acetyl group’s steric and electronic effects could enable unique interactions in:

  • Antimicrobial Coatings: Modifying surface properties of materials to inhibit microbial adhesion, as seen in sodium hexadecyl sulfate derivatives .

  • Sorbent Materials: Intercalation into layered double hydroxides (e.g., hydrocalumite) for organic contaminant removal .

Toxicological and Regulatory Considerations

Health Hazards

While no direct toxicological data exist for sodium 1-acetoxyhexadecanol sulfate, related alkyl sulfates exhibit low acute toxicity but may cause skin and eye irritation at high concentrations . Prolonged exposure can lead to dermatitis due to lipid layer disruption .

Regulatory Status

Future Research Directions

  • Solubility Profiling: Experimental determination of solubility across temperature gradients.

  • CMC Measurement: Quantifying micelle formation thresholds in aqueous and organic media.

  • Toxicogenomics: Assessing long-term exposure effects using in vitro models.

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